2-Chloro-1-(pyrimidin-2-yl)ethanol
Description
2-Chloro-1-(pyrimidin-2-yl)ethanol is a chloro-substituted ethanol derivative featuring a pyrimidine ring directly attached to the ethanol moiety. Pyrimidine is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, conferring unique electronic and steric properties. The chlorine atom at the β-position of the ethanol chain enhances reactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-1-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3,5,10H,4H2 |
InChI Key |
HYFHXPYDSYFBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Chloro-1-(pyrimidin-2-yl)ethanol, along with their synthesis methods, enantioselectivity, yields, and applications.
Key Comparative Insights:
Structural Impact on Reactivity and Selectivity Aryl Substituents: Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance substrate stability and enantioselectivity during biocatalytic reductions. For example, Candida ontarioensis achieves 99.9% ee for the 3-chlorophenyl analog due to optimized steric interactions . Pyrimidine vs.
Synthesis Efficiency Biocatalysis vs. Chemical Methods: Biocatalytic routes (e.g., using Acinetobacter or Candida strains) consistently achieve >99% ee, whereas chemical methods (e.g., oxazaborolidine catalysts) require expensive cofactors but offer higher yields (e.g., 92.4% yield for the 2,4-dichlorophenyl analog) . Deep Eutectic Solvents (DESs): DESs improve reaction efficiency for fluorinated analogs, as seen in the bioconversion of 2-chloro-1-(3,4-difluorophenyl)ethanone, though data specific to pyrimidine derivatives are lacking .
Regulatory and Safety Profiles Chloroethanol derivatives with halogenated aryl groups (e.g., 6-fluorochroman) are often flagged as genotoxic impurities, necessitating strict control in APIs (Active Pharmaceutical Ingredients) . Pyrimidine-containing analogs (e.g., ) may face similar scrutiny due to structural alerts.
Industrial Scalability The 2,7-dichloro-9H-fluorene analog is synthesized industrially for Lumifantrine production, highlighting the feasibility of scaling chloroethanol chemistry for antimalarials . Pyrimidine-based derivatives may require tailored processes due to their heterocyclic complexity.
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